![molecular formula C10H14N2O4S B3025638 N,N-diethyl-2-nitrobenzenesulfonamide CAS No. 77925-51-0](/img/structure/B3025638.png)
N,N-diethyl-2-nitrobenzenesulfonamide
Overview
Description
N,N-diethyl-2-nitrobenzenesulfonamide is a chemical compound with the linear formula C10H14N2O4S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of secondary amines from primary amines via 2-nitrobenzenesulfonamides has been documented . The process involves the preparation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, followed by the formation of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide, and finally the creation of N-(4-Methoxybenzyl)-3-phenylpropylamine .Molecular Structure Analysis
The molecular structure of N,N-diethyl-2-nitrobenzenesulfonamide is represented by the SMILES stringO=S(C1=CC=CC(N+=O)=C1)(N(CC)CC)=O
. The average mass of the molecule is 258.294 Da . Chemical Reactions Analysis
N,N-diethyl-2-nitrobenzenesulfonamide is involved in the synthesis of cyclic nitrogen compounds via intramolecular hydroamination . It also contributes to the formation of pentacyclic lycopodium alkaloid huperzine-Q and pyrrolidines .Scientific Research Applications
Synthesis of Nitrogenous Heterocycles
“N,N-diethyl-2-nitrobenzenesulfonamide” is used in the synthesis of diverse nitrogenous heterocycles . It serves as an integral component of numerous drugs and is used as a protecting/activating agent for the selective alkylation of primary amines .
Intramolecular Arylation
This compound is used as an intramolecular arylation agent . This process is crucial in the synthesis of various organic compounds, contributing to the diversity of chemical structures achievable in synthetic chemistry .
Solid-Phase Synthesis
“N,N-diethyl-2-nitrobenzenesulfonamide” is used in solid-phase synthesis . This technique is widely used in peptide chemistry and the synthesis of polyfunctional nonpeptidyl molecules .
Synthesis of Fused Nitrogenous Heterocycles
The compound is a useful intermediate for the synthesis of fused nitrogenous heterocycles . These structures are common in many biologically active compounds, including pharmaceuticals .
Alkylation of Primary Amines
“N,N-diethyl-2-nitrobenzenesulfonamide” is used as an activating/protecting group for the regioselective N-alkylation of primary amines . This is a key step in the synthesis of secondary amines .
Source of C/N-Arylation
The compound can be used as a source of C/N-arylation via the formation of a C–C or C–N bond . This is a fundamental reaction in organic chemistry, used in the synthesis of a wide range of compounds .
Safety and Hazards
properties
IUPAC Name |
N,N-diethyl-2-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-8-6-5-7-9(10)12(13)14/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZZRXKFWHHNMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401055 | |
Record name | Benzenesulfonamide, N,N-diethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-nitrobenzenesulfonamide | |
CAS RN |
77925-51-0 | |
Record name | Benzenesulfonamide, N,N-diethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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